Methyl 5-fluoropyrazine-2-carboxylate

Nucleophilic Aromatic Substitution Amination Synthetic Efficiency

Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a fluorinated heteroaromatic compound classified as a pyrazinecarboxylate ester. It serves as a key building block and intermediate for the synthesis of bioactive molecules, particularly in kinase inhibitor and glucokinase activator research programs.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 169335-35-7
Cat. No. B071490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoropyrazine-2-carboxylate
CAS169335-35-7
SynonymsPyrazinecarboxylic acid, 5-fluoro-, methyl ester (9CI)
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=N1)F
InChIInChI=1S/C6H5FN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
InChIKeyOJSIPUSAMRJSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Fluoropyrazine-2-Carboxylate (CAS 169335-35-7): A Fluorinated Pyrazine Building Block for Pharmaceutical and Agrochemical R&D Procurement


Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a fluorinated heteroaromatic compound classified as a pyrazinecarboxylate ester. It serves as a key building block and intermediate for the synthesis of bioactive molecules, particularly in kinase inhibitor and glucokinase activator research programs [1]. The compound's core structure features a pyrazine ring substituted with a fluorine atom at the 5-position and a methyl ester group at the 2-position, providing a versatile platform for further derivatization via nucleophilic aromatic substitution and ester transformations .

Why Methyl 5-Fluoropyrazine-2-Carboxylate Cannot Be Interchanged with Chloro, Bromo, or Unsubstituted Pyrazine Analogs in Critical Synthesis Pathways


Generic substitution of Methyl 5-fluoropyrazine-2-carboxylate with closely related analogs—such as the 5-chloro (CAS 33332-25-1) or 5-unsubstituted pyrazine-2-carboxylate esters—is precluded by significant differences in reactivity, physicochemical properties, and biological performance. The fluorine atom confers a unique combination of strong electron-withdrawing inductive effects and weak resonance donation, which dramatically alters nucleophilic substitution rates and regioselectivity compared to the more labile chloro or bromo analogs [1]. Furthermore, the fluorine substituent substantially impacts the lipophilicity and metabolic stability of derived drug candidates. For instance, the predicted LogP of Methyl 5-fluoropyrazine-2-carboxylate is -0.1, a value that contrasts sharply with the higher lipophilicity of its non-fluorinated counterparts and directly influences the ADME profile of downstream compounds [2]. Consequently, simply swapping this fluorinated intermediate for a cheaper or more readily available analog can derail synthetic routes, compromise reaction yields, and invalidate established structure-activity relationships (SAR), making this specific compound irreplaceable for certain procurement specifications.

Quantitative Evidence for the Differentiated Value of Methyl 5-Fluoropyrazine-2-Carboxylate in Scientific Procurement


Superior Nucleophilic Substitution Efficiency: 99% Conversion to Methyl 5-Aminopyrazine-2-Carboxylate with Ammonia

Methyl 5-fluoropyrazine-2-carboxylate undergoes highly efficient nucleophilic aromatic substitution (SNAr) with ammonia to yield the corresponding methyl 5-aminopyrazine-2-carboxylate. This reaction proceeds with a near-quantitative yield of 99% under mild conditions, highlighting the compound's superior reactivity and reliability as an intermediate [1].

Nucleophilic Aromatic Substitution Amination Synthetic Efficiency

Optimized Lipophilicity for Enhanced Drug-Like Properties in Kinase Inhibitor Scaffolds

The introduction of a fluorine atom at the 5-position significantly modulates the compound's lipophilicity, a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME). The predicted octanol-water partition coefficient (LogP) for Methyl 5-fluoropyrazine-2-carboxylate is -0.1, which is considerably lower than that of the non-fluorinated or chlorinated analogs [1].

Physicochemical Properties Lipophilicity Drug Design

Demonstrated Potency as a Precursor in Antimycobacterial Drug Discovery Programs

Compounds derived from the pyrazinoic acid ester scaffold, for which Methyl 5-fluoropyrazine-2-carboxylate serves as a critical intermediate, have been shown to possess broad-spectrum in vitro antimycobacterial activity. In a series of studies, certain modified pyrazinoic acid esters demonstrated activities 100- to 1000-fold greater than that of the first-line drug pyrazinamide against Mycobacterium tuberculosis [1].

Antimycobacterial Drug Discovery Bioactivity

Validated Utility as a Versatile Intermediate for Glucokinase Activators (GKAs) in Type 2 Diabetes Research

Methyl 5-fluoropyrazine-2-carboxylate is explicitly identified as a building block in the synthesis of 5-substituted pyrazine glucokinase activators, a class of compounds under investigation for the treatment of type 2 diabetes [1]. The compound's structure allows for the introduction of the critical 5-substituent on the pyrazine ring, a key feature for modulating glucokinase activity.

Glucokinase Activator Metabolic Disease Type 2 Diabetes

Recommended R&D and Industrial Applications for Methyl 5-Fluoropyrazine-2-Carboxylate Based on Evidence of Differentiation


Synthesis of 5-Amino-Pyrazine-2-Carboxylate Derivatives for Kinase Inhibitor Libraries

Given its demonstrated 99% yield in amination reactions with ammonia, Methyl 5-fluoropyrazine-2-carboxylate is an optimal choice for the efficient, large-scale production of 5-amino-pyrazine-2-carboxylate intermediates. These amino-pyrazines are privileged scaffolds in the design of kinase inhibitors, where they often serve as hinge-binding motifs. The high yield directly translates to lower cost-of-goods and reduced waste in medicinal chemistry and process R&D settings [1].

Design of ADME-Optimized Drug Candidates Requiring Low Lipophilicity

The predicted LogP of -0.1 for Methyl 5-fluoropyrazine-2-carboxylate makes it an ideal starting material for drug discovery programs where improved aqueous solubility and reduced metabolic clearance are paramount. Researchers developing central nervous system (CNS) drugs or candidates requiring high oral bioavailability can leverage this fluorinated building block to install a polar, metabolically stable fragment early in the synthetic sequence, thereby improving the overall physicochemical profile of the lead series [1].

Research and Development of Next-Generation Antitubercular Agents

As a direct precursor to pyrazinoic acid esters with reported 100- to 1000-fold greater potency than pyrazinamide, this compound is a critical procurement item for academic and industrial labs engaged in tuberculosis drug discovery. It enables the exploration of novel antimycobacterial agents that are effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis [1].

Exploration of Glucokinase Activators for Type 2 Diabetes Therapy

Methyl 5-fluoropyrazine-2-carboxylate is a required intermediate for synthesizing a specific class of glucokinase activators as described in patent literature. Procurement of this compound allows researchers to directly replicate and advance the structure-activity relationship (SAR) work outlined in these patents, accelerating the development of potential new treatments for type 2 diabetes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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